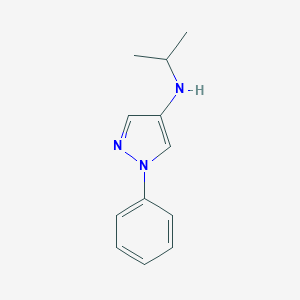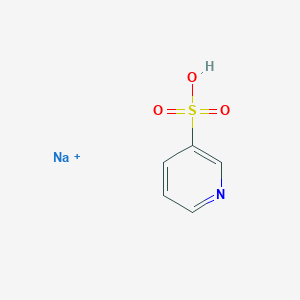
Sodium Pyridine-3-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium Pyridine-3-sulfonate is an organic compound with the chemical formula C5H4NNaO3S. It is a white crystalline powder that is soluble in water. This compound is known for its role as a ligand in the synthesis of organometallic compounds and as a catalyst in various chemical reactions .
Synthetic Routes and Reaction Conditions:
Pyridine and Sulfur Dioxide Reaction: One common method involves the reaction of pyridine with sulfur dioxide in the presence of a catalyst such as hydrochloric acid.
Pyridine and Sulfurous Acid Reaction: Another method involves the reaction of pyridine with sulfurous acid, followed by neutralization with sodium hydroxide.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production typically follows the same synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfonic acid derivatives.
Reduction: It can be reduced to form pyridine derivatives with different functional groups.
Substitution: This compound can participate in substitution reactions, where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reactions: These reactions typically require catalysts such as palladium or nickel and are conducted under controlled temperatures and pressures.
Major Products:
Sulfonic Acid Derivatives: Formed through oxidation reactions.
Pyridine Derivatives: Resulting from reduction and substitution reactions.
Chemistry:
Ligand Synthesis: It serves as a ligand in the synthesis of organometallic compounds.
Biology and Medicine:
Drug Development: This compound is explored for its potential in drug development due to its ability to interact with biological molecules.
Biomaterials: It is used in the modification of biomaterials to enhance their properties, such as biocompatibility and stability.
Industry:
Mécanisme D'action
Sodium Pyridine-3-sulfonate exerts its effects primarily through its ability to act as a ligand and catalyst. It interacts with metal ions and other molecules, facilitating various chemical reactions. The sulfonate group enhances its solubility and reactivity, making it effective in catalysis and ligand formation .
Molecular Targets and Pathways:
Comparaison Avec Des Composés Similaires
- Sodium Pyridine-2-sulfonate
- Sodium Pyridine-4-sulfonate
- Sodium Benzene Sulfonate
Comparison:
- Sodium Pyridine-3-sulfonate vs. Sodium Pyridine-2-sulfonate: While both compounds are sulfonated pyridines, the position of the sulfonate group affects their reactivity and applications. This compound is more commonly used in catalysis due to its unique electronic properties .
- This compound vs. Sodium Pyridine-4-sulfonate: The 3-sulfonate variant is preferred in ligand synthesis, whereas the 4-sulfonate variant is often used in different types of polymer synthesis .
- This compound vs. Sodium Benzene Sulfonate: Sodium Benzene Sulfonate lacks the nitrogen atom present in pyridine sulfonates, making it less versatile in forming complexes with metal ions .
This compound stands out due to its unique combination of solubility, reactivity, and ability to form stable complexes, making it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
15521-77-4 |
|---|---|
Formule moléculaire |
C5H5NNaO3S |
Poids moléculaire |
182.16 g/mol |
Nom IUPAC |
sodium;pyridine-3-sulfonate |
InChI |
InChI=1S/C5H5NO3S.Na/c7-10(8,9)5-2-1-3-6-4-5;/h1-4H,(H,7,8,9); |
Clé InChI |
HZGXRCZOUUZHMB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)S(=O)(=O)[O-].[Na+] |
SMILES isomérique |
C1=CC(=CN=C1)S(=O)(=O)[O-].[Na+] |
SMILES canonique |
C1=CC(=CN=C1)S(=O)(=O)O.[Na] |
| 15521-77-4 | |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


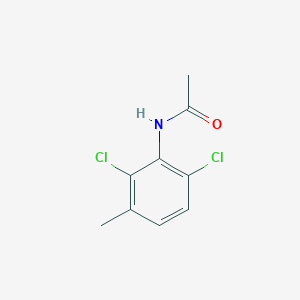
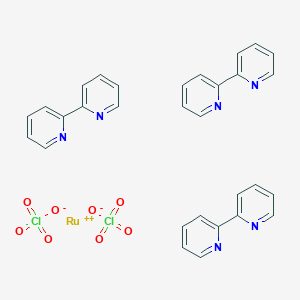
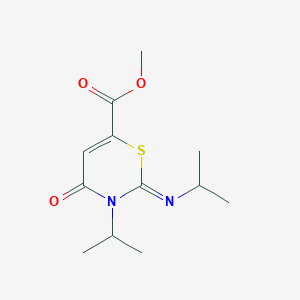
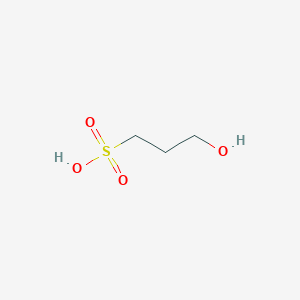
![bis[2-(2-butoxyethoxy)ethyl] benzene-1,2-dicarboxylate](/img/structure/B97914.png)
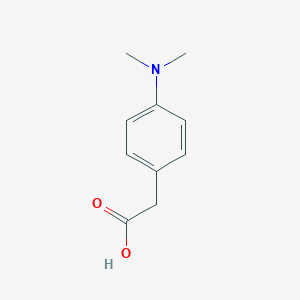
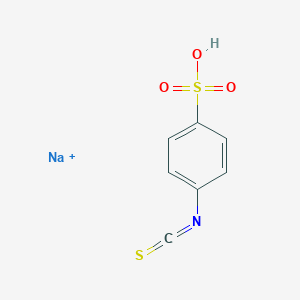
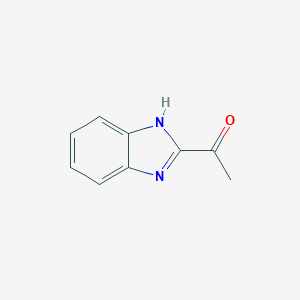
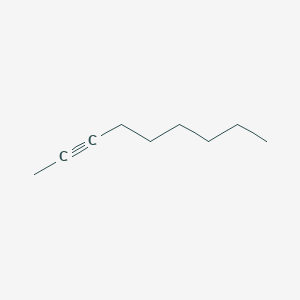
![1-[(4-chlorophenyl)sulfonyl]-1H-pyrrole](/img/structure/B97925.png)
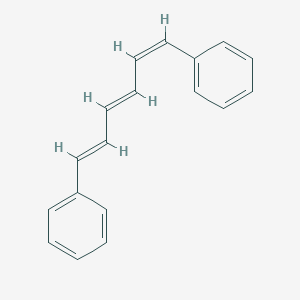

![2,5-Dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B97931.png)
